![molecular formula C11H9IN2O2S B5916150 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916150.png)
5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as HMB-45, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a synthetic compound that is commonly used in laboratory experiments for its ability to inhibit the growth of cancer cells.
Wirkmechanismus
5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone works by inhibiting the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. Thioredoxin reductase is essential for the growth and survival of cancer cells, and inhibition of this enzyme leads to the accumulation of reactive oxygen species and ultimately, cell death. 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of using 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is its solubility in water. It is highly insoluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. One area of research is the development of 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone analogues that have improved solubility and potency. Another area of research is the investigation of the combination of 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone with other anti-cancer agents to enhance its effectiveness. Additionally, the mechanism of action of 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone needs to be further elucidated to better understand its anti-cancer properties. Overall, 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is a promising compound for cancer therapy and warrants further investigation.
Synthesemethoden
5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction between 4-hydroxy-3-iodobenzaldehyde and thiosemicarbazide to form a Schiff base. The Schiff base is then reacted with methyl isothiocyanate to form the desired compound, 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been extensively studied in scientific research due to its ability to inhibit the growth of cancer cells. It has been shown to be effective against a variety of cancer types, including breast, lung, and prostate cancer. 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone works by inhibiting the enzyme thioredoxin reductase, which is essential for the growth and survival of cancer cells. In addition to its anti-cancer properties, 5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to have anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O2S/c1-14-10(16)8(13-11(14)17)5-6-2-3-9(15)7(12)4-6/h2-5,15H,1H3,(H,13,17)/b8-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHCNHRNQUZASY-YVMONPNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)O)I)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)O)I)/NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-thioxoimidazolidin-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.